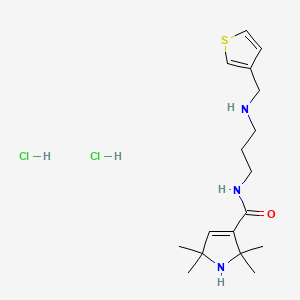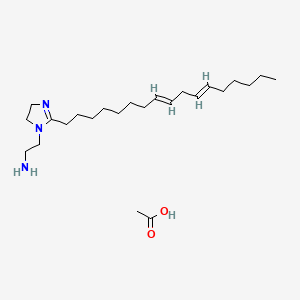
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride is an organic compound with the molecular formula C7H12ClNO2. This compound is characterized by the presence of a propanimidoyl chloride group, a methyl group, and a butoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding oxo compounds.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride can be compared with similar compounds such as:
- 2-Methyl-N-(1-oxobutoxy)propanamide
- 2-Methyl-N-(1-oxobutoxy)propanamine
- 2-Methyl-N-(1-oxobutoxy)propanoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the propanimidoyl chloride group with the butoxy group in this compound makes it particularly useful in specific chemical reactions and applications .
Propiedades
Número CAS |
126794-89-6 |
|---|---|
Fórmula molecular |
C8H14ClNO2 |
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
[(Z)-(1-chloro-2-methylpropylidene)amino] butanoate |
InChI |
InChI=1S/C8H14ClNO2/c1-4-5-7(11)12-10-8(9)6(2)3/h6H,4-5H2,1-3H3/b10-8- |
Clave InChI |
PYIDXQVIDJUSMP-NTMALXAHSA-N |
SMILES isomérico |
CCCC(=O)O/N=C(/C(C)C)\Cl |
SMILES canónico |
CCCC(=O)ON=C(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


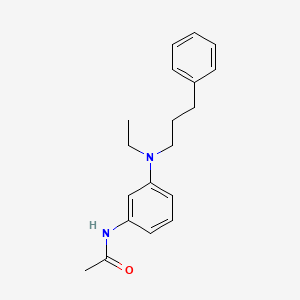
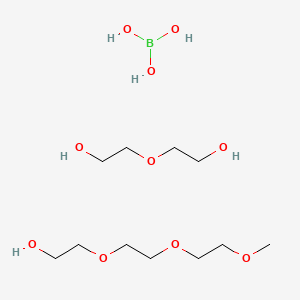
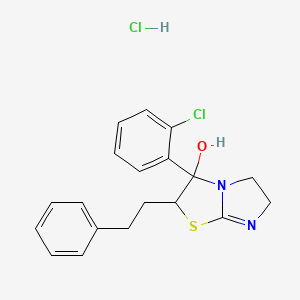



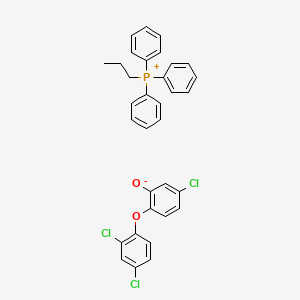
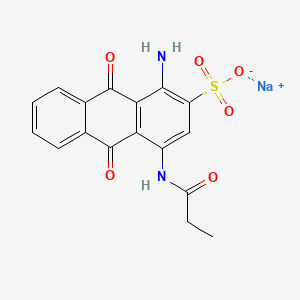
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
